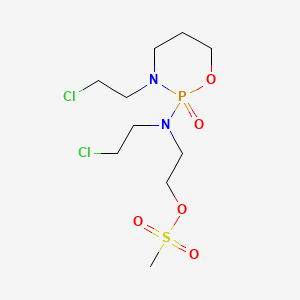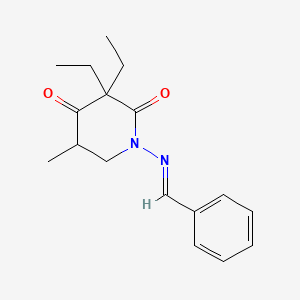
1-Ethenylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylpyridin-1-ium chloride is a chemical compound with the molecular formula C7H8ClN It is a pyridinium salt where the nitrogen atom in the pyridine ring is bonded to an ethenyl group and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethenylpyridin-1-ium chloride can be synthesized through several methods. One common approach involves the alkylation of pyridine with an ethenyl halide in the presence of a suitable base. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the ethenyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Ethenylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-ethenylpyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloride ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethylpyridin-1-ium chloride: Similar in structure but with an ethyl group instead of an ethenyl group.
Pyridinium chloride: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
N-Methylpyridinium chloride: Contains a methyl group, which affects its reactivity and applications.
Uniqueness
1-Ethenylpyridin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
45590-51-0 |
|---|---|
Molekularformel |
C7H8ClN |
Molekulargewicht |
141.60 g/mol |
IUPAC-Name |
1-ethenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C7H8N.ClH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1 |
InChI-Schlüssel |
XTPPAVHDUJMWEX-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[N+]1=CC=CC=C1.[Cl-] |
Verwandte CAS-Nummern |
87582-56-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)






![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)


![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

